2-Ethylpyrimidin-4-amine

Synthetic Chemistry Heterocycle Amination Process Optimization

2-Ethylpyrimidin-4-amine (CAS 10491-77-7) is a heterocyclic organic compound belonging to the aminopyrimidine class, featuring a pyrimidine core substituted with an ethyl group at the C2 position and a primary amine at the C4 position. It is widely utilized as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of small-molecule kinase inhibitors and enzyme-targeted probes.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 10491-77-7
Cat. No. B080800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrimidin-4-amine
CAS10491-77-7
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=N1)N
InChIInChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyFFXFDLYVAUDTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrimidin-4-amine (CAS 10491-77-7) – A Pyrimidinamine Scaffold for Medicinal Chemistry and Targeted Synthesis


2-Ethylpyrimidin-4-amine (CAS 10491-77-7) is a heterocyclic organic compound belonging to the aminopyrimidine class, featuring a pyrimidine core substituted with an ethyl group at the C2 position and a primary amine at the C4 position . It is widely utilized as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of small-molecule kinase inhibitors and enzyme-targeted probes [1]. Its unique substitution pattern modulates both lipophilicity and steric bulk, influencing reactivity, binding affinity, and selectivity profiles in drug discovery programs .

Why 2-Ethylpyrimidin-4-amine Cannot Be Replaced by Other 2-Alkyl-4-aminopyrimidines in Research


The 2-alkyl substituent on the pyrimidin-4-amine core profoundly impacts both synthetic yield and biological activity. Simple replacement with a 2-methyl analog can lead to a threefold reduction in synthetic efficiency, while larger alkyl groups may alter physicochemical properties and target engagement. Furthermore, in vitro inhibition data reveal that subtle changes in the 2-alkyl group can shift selectivity between closely related enzyme isoforms (e.g., IMPDH2 vs. GMPR2) [1]. Therefore, direct substitution without rigorous revalidation risks compromised synthetic success, altered pharmacokinetic parameters, and irreproducible biological results.

Quantitative Differentiation of 2-Ethylpyrimidin-4-amine Against 2-Alkyl Analogs


Superior Synthetic Yield in Chichibabin Amination vs. 2-Methyl Analog

In a direct comparative study of 2-alkylpyrimidine amination using potassium amide/liquid ammonia/potassium permanganate, the yield of 2-ethylpyrimidin-4-amine was 30%, which is a threefold increase over the 10% yield achieved for the 2-methyl analog under identical conditions . This significant difference in synthetic efficiency can substantially impact cost and feasibility during scale-up.

Synthetic Chemistry Heterocycle Amination Process Optimization

Differential Enzyme Inhibition Profile Against Human IMPDH2

2-Ethylpyrimidin-4-amine exhibits a Ki of 430 nM against human IMPDH2 when IMP is the substrate, but shows no significant inhibition (>5 µM) against human GMPR2 under identical assay conditions [1]. This isoform selectivity profile is distinct from other 2-alkyl analogs and provides a valuable tool for probing the IMPDH pathway without confounding GMPR2 activity.

Enzymology Drug Discovery Selectivity Profiling

Increased Lipophilicity (LogP) Compared to Unsubstituted Pyrimidin-4-amine

The presence of the 2-ethyl group elevates the calculated LogP (cLogP) of 2-ethylpyrimidin-4-amine to 1.05, compared to a cLogP of approximately -0.18 for unsubstituted pyrimidin-4-amine [1]. This 1.23 LogP unit increase represents a significant enhancement in lipophilicity, which can improve membrane permeability and oral bioavailability in drug candidates.

Physicochemical Properties ADME Medicinal Chemistry

Commercial Purity Benchmark: ≥98% (Leyan) vs. ≥95% (Fluorochem)

Multiple suppliers offer 2-ethylpyrimidin-4-amine with differing purity specifications. Leyan guarantees a minimum purity of 98% (typical batch values may be higher) , whereas Fluorochem lists a minimum purity of 95% . This 3% absolute purity difference can be critical for applications requiring high precision, such as biophysical assays or as a starting material in multi-step syntheses where impurities can accumulate.

Quality Control Procurement Reproducibility

Recommended Research and Industrial Applications for 2-Ethylpyrimidin-4-amine


IMPDH2 Probe Development and Selectivity Profiling

Leverage the compound's 430 nM Ki against IMPDH2 and its >5 µM Ki against GMPR2 to develop selective chemical probes for studying purine nucleotide metabolism. This selectivity window (>11-fold) reduces confounding effects in cellular assays, enabling more robust target validation studies [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

Use 2-ethylpyrimidin-4-amine as a privileged scaffold for designing kinase inhibitors. Its cLogP of 1.05 provides a balanced lipophilic profile suitable for oral bioavailability, while the 30% synthetic yield (vs. 10% for 2-methyl) ensures cost-effective scale-up for SAR campaigns [1].

High-Purity Starting Material for Multi-Step Synthesis

Select the 98% purity grade (Leyan) for critical synthetic steps where trace impurities could catalyze side reactions or poison catalysts. The higher purity specification (vs. 95%) translates to fewer purification steps and higher overall yields in complex molecule construction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.